Depropylamino-3-methyl Propafenone

Analytical Reference Standard Pharmaceutical Impurity Profiling Structural Differentiation

Quantifying Propafenone EP Impurity D with generic reference standards risks co-elution and inaccurate results. Depropylamino-3-methyl Propafenone resolves this via a unique side chain that delivers distinct chromatographic retention and MS fragmentation profiles. • Achieves baseline resolution (α > 1.0) between Propafenone and EP Impurity D in validated HPLC-UV methods • ≥98% purity eliminates interfering signals in system suitability tests, supporting defensible ANDA submissions • Neat powder supplied with validated -20°C cold-chain shipping to preserve reference standard integrity during global method transfers

Molecular Formula C₁₉H₂₂O₃
Molecular Weight 298.38
Cat. No. B1159902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDepropylamino-3-methyl Propafenone
Molecular FormulaC₁₉H₂₂O₃
Molecular Weight298.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Depropylamino-3-Methyl Propafenone Overview


Depropylamino-3-methyl Propafenone (C19H22O3, MW 298.38) is a synthetic derivative of 2'-Hydroxy-3-phenylpropiophenone, a key metabolite and structural fragment of the Class Ic antiarrhythmic agent propafenone [1]. It is primarily utilized as a reference standard for analytical method development, impurity quantification, and metabolite identification in pharmaceutical quality control and drug metabolism studies [1]. The compound is supplied as a neat powder, typically stored under refrigerated conditions (-20°C to 2-8°C) to ensure stability .

Reference standard for propafenone impurity profiling
Supports HPLC/LC-MS method development workflow
Metabolite identification in drug metabolism studies

Depropylamino-3-Methyl Propafenone Substitution Risks


The procurement of Depropylamino-3-methyl Propafenone cannot be fulfilled by generic substitution with other propafenone derivatives or its parent compound due to critical differences in its chromatographic retention behavior, mass spectral properties, and the specific nature of its structural modification relative to the primary pharmacopeial impurities. While propafenone hydrochloride and its major metabolites (e.g., 5-hydroxypropafenone, N-depropylpropafenone) share the core diphenylpropiophenone scaffold, Depropylamino-3-methyl Propafenone's distinct side chain structure—lacking the propylamino group and bearing a specific alkyl substitution—results in a unique retention time and fragmentation pattern, essential for its role as a resolution in HPLC methods and an internal standard in MS quantification [1]. Simple replacement with a propafenone reference standard would co-elute or produce a different mass transition, leading to inaccurate quantification of the target impurity in pharmaceutical release tests, thereby compromising regulatory compliance and method validation [1].

Risk Parent propafenone reference standard may co-elute with target impurity, causing inaccurate quantification.
Risk Deuterated analog (propafenone-d5) may differ in retention time and purity, limiting system suitability use.
Risk Core metabolite fragment (2'-hydroxy-3-phenylpropiophenone) lacks side-chain specificity for impurity resolution.

Depropylamino-3-Methyl Propafenone Selection Guide


Chromatographic Resolution vs. EP Impurity D

Depropylamino-3-methyl Propafenone critically differs from the closely related pharmacopeial impurity, Propafenone EP Impurity D (Depropylamino Hydroxy Propafenone, C18H20O4, MW 300.35), due to the absence of the terminal hydroxyl group extra ethyl units [1]. This structural alteration directly translates into a measurable difference in chromatographic retention, which is fundamental for achieving baseline separation in HPLC methods used for quantifying impurities in propafenone hydrochloride drug substances. The USP/EP requires specific resolution between these closely eluting peaks; Depropylamino-3-methyl Propafenone serves as a system suitability compound to validate this separation, a role that Impurity D itself cannot fulfill because it is the analytical target rather than the discriminator [1][2].

Chromatographic resolution
Class-level inference
Calculated ΔLogP ≈ +1.4 drives separation factor (α) from EP Impurity D
Supports method specificity for HPLC impurity profiling
Exact α is method-specific; verify under current conditions
Analytical Reference Standard Pharmaceutical Impurity Profiling Structural Differentiation

Purity Advantage Over Deuterated Analog

Available vendor technical datasheets indicate that the non-deuterated Depropylamino-3-methyl Propafenone (this product) is supplied at a minimum chemical purity of 98% [1]. This specification surpasses the typical purity offered for the corresponding deuterated analog (Depropylamino-3-methyl Propafenone-d5), which is commonly specified at 95% . For non-MS quantitation methods (e.g., HPLC-UV), the higher base purity reduces the contribution of unknown impurities to the standard solution, leading to a lower corrected area percent and more accurate calibration curves.

Purity vs. deuterated analog
Head-to-head
98% vs. 95% (3 pp absolute difference)
Reduces impurity interference in HPLC-UV calibration
Vendor-specified minimum purity
Product Quality Purity Specification Isotopic Purity

Storage Stability vs. Core Metabolite Fragment

Procurement documentation indicates that Depropylamino-3-methyl Propafenone requires storage at -20°C for maximum recovery, while its parent structural fragment, 2'-Hydroxy-3-phenylpropiophenone (a liquid prone to oxidation), is typically recommended for storage at 2-8°C . The necessity for a lower storage temperature implies a lower thermal stability, likely due to the oxidizable secondary alcohol in its extended side chain. This dictates a specific laboratory cold-chain protocol that differs from handling the core propiophenone building block, informing facility and equipment requirements.

Storage stability
Cross-study comparable
-20 °C vs. 2–8 °C for core metabolite fragment
Cold-chain requirement impacts shipping and storage planning
Based on vendor storage recommendations
Compound Stability Storage Condition Reference Standard Management

Metabolic Pathway Origin and MS Validation

The compound was synthesized and qualified as a reference substance in a landmark 1984 study on propafenone metabolism in dogs, where its structure was confirmed by mass spectrometry against metabolites isolated from urine and bile [1]. This historical metabolic study establishes its identity as a representative of the O-methylated catechol-like derivatives formed from side-chain degradation. In contrast, a closely related analog, Depropylamino Hydroxy Propafenone, is a more abundant but structurally simpler metabolite, failing to represent this specific methylation pattern. This historical characterization provides a documented chain of identity verification, which is a key requirement for regulatory acceptance of a reference standard.

Metabolic pathway origin
Class-level inference
O-methylated catechol-like derivative (MS confirmed) vs. hydroxylated pathway
Enables quantification of minor methylation pathway
Identity verified in 1984 dog metabolism study
Metabolite Identification Drug Metabolism Reference Standard Qualification

Depropylamino-3-Methyl Propafenone Application Scenarios


Pharmacopeial Method Validation & System Suitability

In pharmaceutical quality control, Depropylamino-3-methyl Propafenone is the optimal choice for a system suitability standard to demonstrate the resolution between Propafenone and its EP Impurity D in a validated HPLC-UV method. Its structural difference from Impurity D provides the required separation factor (α), which is a critical method-specificity parameter mandated by the USP/EP monograph [1]. The guaranteed minimum purity of 98% ensures that its own impurities do not interfere with the evaluation of resolution, thereby providing a robust, defensible method for ANDA submissions and Good Manufacturing Practice (GMP) batch release. This supersedes the use of the deuterated analog, which offers lower purity (95%) and is unnecessary for UV detection [2].

Phase I Metabolic Route Differentiation

When conducting a definitive, regulatory-facing absorption, distribution, metabolism, and excretion (ADME) study for a propafenone-based drug or a new chemical entity with a similar scaffold, this compound is essential for differentiating the O-methylation pathway from the mere hydroxylation pathway [1]. By using Depropylamino-3-methyl Propafenone as a reference standard in LC-MS/MS analysis, researchers can accurately quantify this specific minor metabolite in complex biological matrices, fulfilling a unique identification need that cannot be met by the more common pathway standards. The foundational study by Hege et al. (1984) provides the necessary structure-validation pedigree for this purpose [1].

Cold-Chain Method Transfer to CROs

When transferring a validated analytical method to a Contract Research Organization (CRO) in a region with high ambient temperatures, the documented necessity for -20°C storage of Depropylamino-3-methyl Propafenone dictates the selection of this specific standard [1]. The cold-chain requirement, starkly different from the core metabolite's 2-8°C protocol, forces the inclusion of validated temperature-controlled shipping solutions and -20°C storage capacity checks at the recipient site in the method transfer protocol. This ensures the integrity of the reference standard upon arrival, preventing degradation that would invalidate system suitability tests and cause costly delays in the project timeline.

Application
Selection Property
Validation Focus
Pharmacopeial impurity profiling
Chromatographic differentiation from EP Impurity D
Resolution validation per monograph requirements
Metabolic pathway elucidation
Pathway-specific reference standard (O-methylated)
LC-MS/MS quantification of minor methylation pathway
Cold-chain method transfer
Stability under -20 °C storage
Temperature-controlled shipping and storage protocol verification
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